Cas no 861409-91-8 (N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide)

N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide is a synthetic organic compound featuring a phenoxyacetamide backbone with an amino and methoxy substitution on the phenyl ring. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and methoxy functional groups enhances its versatility in electrophilic and nucleophilic reactions, facilitating the development of targeted derivatives. Its stability under standard conditions ensures reliable handling and storage. The compound’s well-defined molecular architecture allows for precise modifications, supporting applications in drug discovery and specialty chemical research. High-purity grades are available to meet stringent industrial and laboratory requirements.
N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide structure
861409-91-8 structure
Product Name:N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide
CAS No:861409-91-8
MF:C15H16N2O3
MW:272.299143791199
CID:4717810
Update Time:2025-05-27

N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide
    • BBL002650
    • STK520371
    • H4624
    • N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide
    • Inchi: 1S/C15H16N2O3/c1-19-14-9-11(16)7-8-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18)
    • InChI Key: HPGJJHVIHYEMKK-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CC(NC1C=CC(=CC=1OC)N)=O

Computed Properties

  • Exact Mass: 272.116
  • Monoisotopic Mass: 272.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 73.6

N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N033475-125mg
N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide
861409-91-8
125mg
$ 230.00 2022-06-03
TRC
N033475-250mg
N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide
861409-91-8
250mg
$ 375.00 2022-06-03

Additional information on N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide

Comprehensive Overview of N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide (CAS No. 861409-91-8): Properties, Applications, and Research Insights

N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide (CAS No. 861409-91-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, combines an aminophenyl moiety with a phenoxyacetamide group, making it a subject of interest for its potential applications in drug development and molecular biology. Researchers are particularly intrigued by its structure-activity relationship (SAR), which could unlock new therapeutic pathways.

In recent years, the demand for high-purity chemical intermediates like N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide has surged, driven by advancements in precision medicine and targeted drug delivery systems. This compound's CAS No. 861409-91-8 is frequently searched in academic databases and patent filings, reflecting its relevance in cutting-edge research. Its potential role in modulating enzyme inhibition or receptor binding has also sparked discussions in online forums and scientific communities.

One of the most frequently asked questions about N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide revolves around its synthetic routes and scalability. Laboratories often seek optimized protocols for its synthesis, emphasizing green chemistry principles to reduce environmental impact. Additionally, its solubility and stability under various conditions are critical parameters for researchers, as these factors influence its applicability in in vitro and in vivo studies.

The compound's molecular weight and spectroscopic properties (e.g., NMR, IR, and MS data) are well-documented, aiding in its identification and quality control. Its phenoxyacetamide segment is particularly noteworthy, as similar structures have been linked to anti-inflammatory and antimicrobial activities in related compounds. This has led to speculative yet promising hypotheses about its potential bioactive properties.

From an industrial perspective, N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide is often categorized as a fine chemical, with suppliers emphasizing its high purity grades (>98%) for research use. The compound's storage conditions—typically recommended at 2-8°C in a dry environment—are another common query among purchasers, highlighting the need for proper handling to maintain its integrity.

In the context of AI-driven drug discovery, CAS No. 861409-91-8 has been flagged in computational studies for its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Machine learning models have predicted its compatibility with certain biological targets, though experimental validation remains ongoing. This intersection of cheminformatics and experimental science underscores the compound's modern relevance.

As the scientific community continues to explore N-(4-Amino-2-methoxyphenyl)-2-phenoxyacetamide, its potential applications in personalized therapeutics and biomarker development are becoming increasingly apparent. Future research may focus on its derivatization to enhance bioavailability or selectivity, addressing unmet medical needs. For now, it remains a compelling example of how specialty chemicals can bridge the gap between bench-scale innovation and clinical translation.

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